

Confirming Thy-1 Expression: A Comparative Guide to sc-53116 and qPCR

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Compound of Interest

Compound Name: SC-53116 hydrochloride

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For researchers, scientists, and drug development professionals investigating the cell surface glycoprotein Thy-1 (CD90), accurate and reliable confirmation of its expression is paramount. This guide provides a comprehensive comparison of two common methodologies: immunodetection using the monoclonal antibody sc-53116 and transcript-level quantification via quantitative polymerase chain reaction (qPCR). We present a detailed analysis of product alternatives, experimental protocols, and supporting data to facilitate informed decisions in your research.

Immunodetection of Thy-1 Protein: A Comparison of Anti-Thy-1 Antibodies

The mouse monoclonal antibody sc-53116, clone OX-7, from Santa Cruz Biotechnology is a widely used reagent for the detection of the Thy-1.1 antigenic determinant in human, mouse, and rat samples.[1][2] Its versatility across various applications makes it a staple in many laboratories. However, several other suppliers offer antibodies utilizing the same OX-7 clone, providing researchers with alternative purchasing options. Below is a comparison of sc-53116 and its alternatives.

Table 1: Comparison of Anti-Thy-1 (Clone OX-7) Antibodies



Feature	Santa Cruz Biotechnology (sc- 53116)	Novus Biologicals (NB100-65543)	Bio-Rad (MCA47R)
Host Species	Mouse	Mouse	Mouse
Isotype	lgG1	lgG1	lgG1
Reactivity	Human, Mouse, Rat	Human, Mouse, Rat	Human, Mouse, Rat
Applications	WB, IP, IF, IHC(P), FCM[1]	WB, Flow, ICC/IF, IHC, IP[3]	Flow Cytometry, IHC- Fr
Concentration	200 μg/ml[2]	1.0 mg/ml[3]	Not specified
Formulation	PBS with < 0.1% sodium azide and 0.1% gelatin[1]	PBS with 0.02% Sodium Azide[3]	Purified IgG - liquid
Conjugates	Agarose, HRP, PE, FITC, Alexa Fluor® dyes[1]	DyLight 405, Alexa Fluor® 350	Not specified
Published Citations	30+[2]	18+[3]	Multiple

Experimental Data Snapshot:

- Western Blot with sc-53116: A user reported faint bands at a 1:1000 dilution when probing lysates of mesenchymal stem cells (MSCs) and suggested using a lower dilution of 1:250 or 1:500 for a stronger signal.[2] The datasheet for sc-53116 shows a clear band for Thy-1 in rat brain tissue extract.[1]
- Flow Cytometry with Novus Biologicals NB100-65543: The product datasheet provides flow cytometry data showing clear staining of rat thymus cells.[3]
- Immunohistochemistry with Bio-Rad MCA47R: A published customer image demonstrates successful labeling of Thy-1 expressing cells in rat lymph nodes on cryostat sections.[4]

Quantification of Thy-1 mRNA Expression by qPCR

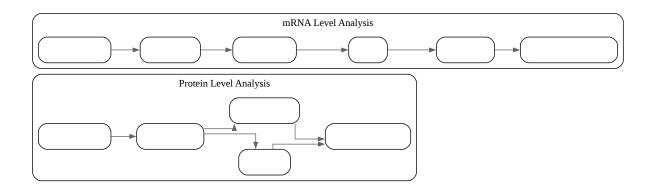


Quantitative PCR provides a sensitive and specific method to measure the transcript levels of the THY1 gene. Commercially available, pre-designed, and validated primer sets streamline this process, ensuring reliable and reproducible results.

Table 2: Comparison of Pre-designed Human and Mouse Thy-1 qPCR Primers

Supplier	Catalog Number (Human)	Catalog Number (Mouse)	Validation
OriGene	HP209259	MP216958	Tested to generate satisfactory qPCR data on ABI 7900HT.
Sino Biological	Not specified	MP200076	Verified to generate satisfactory qPCR data on Roche Applied-science LightCycler® 480 II.

Experimental Protocols Workflow for Thy-1 Expression Analysis





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Caption: Experimental workflow for confirming Thy-1 expression.

Detailed Protocol: Western Blotting with sc-53116

- Sample Preparation:
 - For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
 - For tissues, homogenize in RIPA buffer on ice.
 - Centrifuge lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Mix 20-30 μg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
 - Load samples onto a 12% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
 - Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
- · Immunoblotting:
 - Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20
 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with anti-Thy-1 antibody (sc-53116) diluted 1:200 to 1:1000 in blocking buffer overnight at 4°C with gentle agitation.[1]
 - Wash the membrane three times for 5 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody (e.g., m-IgGκ BP-HRP: sc-516102)
 diluted in blocking buffer for 1 hour at room temperature.[5]



- Wash the membrane three times for 5 minutes each with TBST.
- Detection:
 - Incubate the membrane with an ECL substrate and visualize the signal using a chemiluminescence imaging system. The expected molecular weight of glycosylated Thy-1 is 25-37 kDa.[1]

Detailed Protocol: Quantitative PCR (qPCR) for Thy-1 mRNA

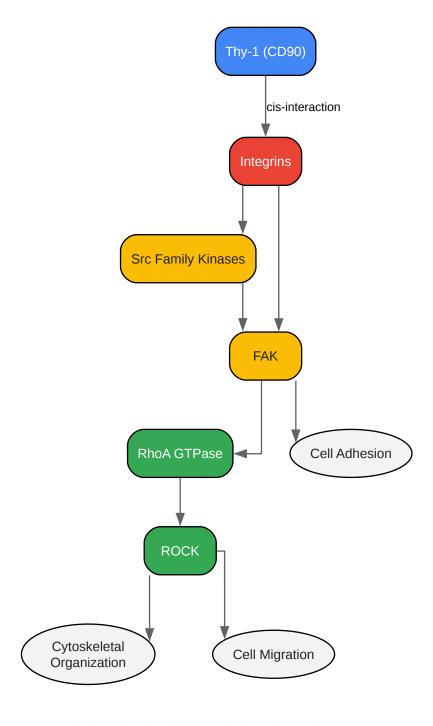
- RNA Isolation:
 - Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.[6][7][8]
 - Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis:
 - Reverse transcribe 1 μg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random hexamer primers.[9]
- qPCR Reaction Setup:
 - Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for Thy-1 (or a housekeeping gene like GAPDH), and diluted cDNA.
 - A typical reaction volume is 20 μl.
- Thermocycling Conditions (Example):
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:



- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
- · Melt curve analysis to ensure primer specificity.
- Data Analysis (Relative Quantification using the ΔΔCt Method):
 - Normalize the Ct value of the Thy-1 gene to the Ct value of a housekeeping gene (e.g., GAPDH) for each sample (Δ Ct = Ct(Thy-1) Ct(GAPDH)).[10][11]
 - Normalize the Δ Ct of the experimental sample to the Δ Ct of a control sample ($\Delta\Delta$ Ct = Δ Ct(experimental) Δ Ct(control)).[10][11]
 - Calculate the fold change in gene expression as 2-ΔΔCt.[10]

Signaling Pathway Involving Thy-1





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Caption: Thy-1 signaling pathway in cell adhesion and migration.

By providing a clear comparison of available tools and detailed experimental guidance, this guide aims to empower researchers to confidently and accurately confirm Thy-1 expression in their experimental systems.



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